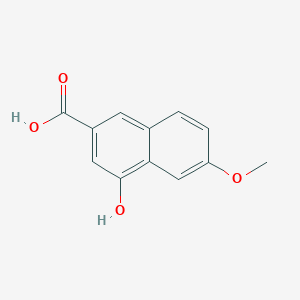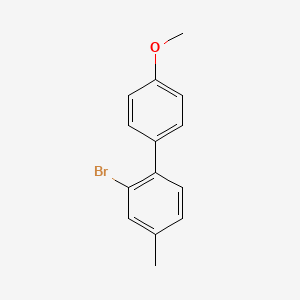
2-Bromo-4'-methoxy-4-methyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the biphenyl structure. The molecular formula of this compound is C14H13BrO, and it has a molecular weight of 277.16 g/mol . Biphenyl derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
化学反応の分析
Types of Reactions: 2-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce aldehydes or acids.
科学的研究の応用
2-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of 2-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1,1’-Biphenyl, 4-bromo-4’-methyl-: This compound is similar in structure but lacks the methoxy group.
4-Bromo-4’-methoxybiphenyl: This compound has a similar structure but does not have the methyl group.
2-Bromo-4’-methoxyacetophenone: This compound has a similar methoxy and bromine substitution but differs in the overall structure.
Uniqueness: 2-Bromo-4’-methoxy-4-methyl-1,1’-biphenyl is unique due to the combination of the bromine, methoxy, and methyl groups on the biphenyl scaffold. This unique combination imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C14H13BrO |
|---|---|
分子量 |
277.16 g/mol |
IUPAC名 |
2-bromo-1-(4-methoxyphenyl)-4-methylbenzene |
InChI |
InChI=1S/C14H13BrO/c1-10-3-8-13(14(15)9-10)11-4-6-12(16-2)7-5-11/h3-9H,1-2H3 |
InChIキー |
YQOXSXAMZFCKQM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


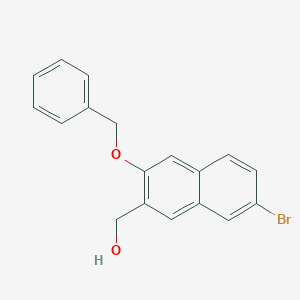
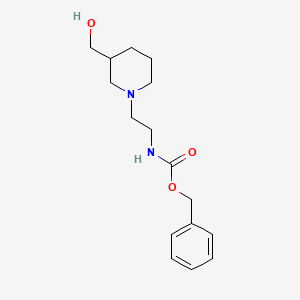

![2-chloro-5-methoxy-6-[(3R)-3-methylmorpholin-4-yl]pyrimidine-4-carbaldehyde](/img/structure/B14770325.png)
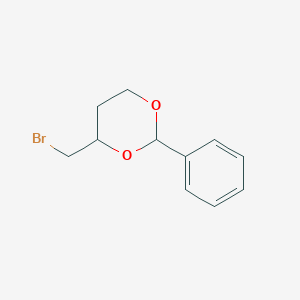
![5-methoxy-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14770336.png)
![(2R,3S,5R)-5-{6-[(6-aminohexyl)amino]-9H-purin-9-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14770339.png)
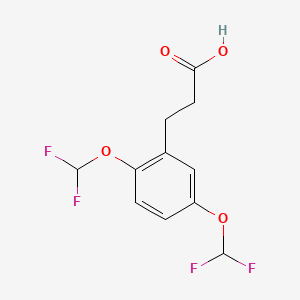


![1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine](/img/structure/B14770365.png)


